![molecular formula C23H31N5O2 B2719494 8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851943-32-3](/img/structure/B2719494.png)
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including an ethylpiperidinylmethyl group, dimethyl groups, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions
Preparation of the Purine Core: The purine core can be synthesized through the condensation of formamide with cyanamide, followed by cyclization and subsequent functional group modifications.
Introduction of the Ethylpiperidinylmethyl Group: This step involves the alkylation of the purine core with 2-ethylpiperidine in the presence of a suitable base, such as sodium hydride, under reflux conditions.
Introduction of the Dimethyl Groups: Methylation of the purine core can be achieved using methyl iodide in the presence of a strong base like potassium carbonate.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the substituent groups, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of azido or alkyl-substituted derivatives.
Scientific Research Applications
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a lead compound for the development of new drugs targeting purine receptors or enzymes.
Pharmacology: It can be used in studies to understand the interaction of purine derivatives with biological targets, such as adenosine receptors.
Biochemistry: The compound can serve as a tool to study purine metabolism and its role in cellular processes.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as purine receptors or enzymes involved in purine metabolism. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant that also contains a purine core.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.
Uniqueness
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities compared to other purine derivatives. The presence of the ethylpiperidinylmethyl and phenylethyl groups may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-4-18-12-8-9-14-27(18)16-19-24-21-20(22(29)26(3)23(30)25(21)2)28(19)15-13-17-10-6-5-7-11-17/h5-7,10-11,18H,4,8-9,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFHPZFAUAYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)
![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2719412.png)
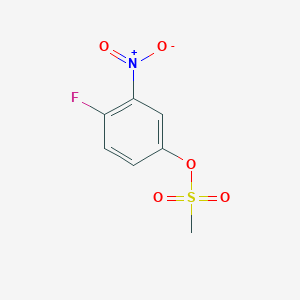
![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)
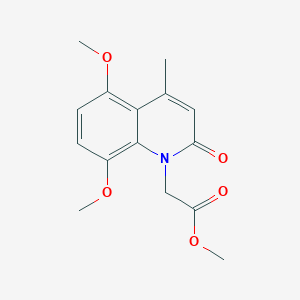
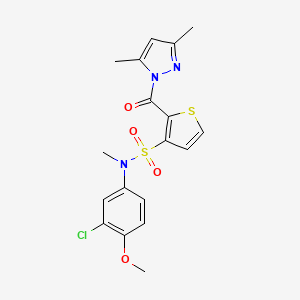
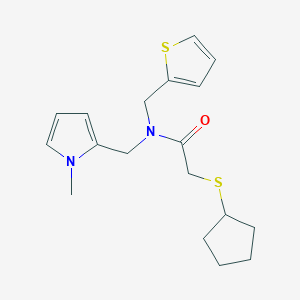
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2719419.png)
![[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl] 3-cyanothiomorpholine-4-carboxylate](/img/structure/B2719422.png)
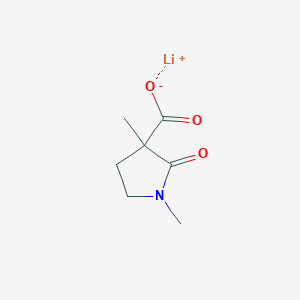

![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)
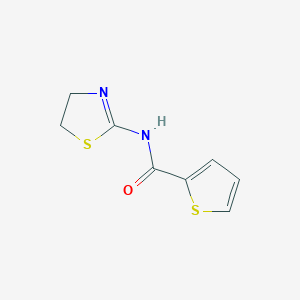
![N-[(1,4-dioxan-2-yl)methyl]-1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2719431.png)
